molecular formula C16H23NO4 B12744620 L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester CAS No. 136789-12-3

L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester

Cat. No.: B12744620
CAS No.: 136789-12-3
M. Wt: 293.36 g/mol
InChI Key: SKWTWRKXLNPDDI-AVDDZBROSA-N
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Description

L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester is a modified amino acid ester featuring an L-isoleucine backbone conjugated with a furan-containing side chain. The structure includes a 2-furanyl group attached to a 3-oxo-4-pentenyl moiety, with the amino group of isoleucine substituted by this complex side chain and a methyl ester at the carboxyl terminus.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136789-12-3

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl (2S,3S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-methylpentanoate

InChI

InChI=1S/C16H23NO4/c1-4-12(2)15(16(19)20-3)17-10-9-13(18)7-8-14-6-5-11-21-14/h5-8,11-12,15,17H,4,9-10H2,1-3H3/b8-7+/t12-,15-/m0/s1

InChI Key

SKWTWRKXLNPDDI-AVDDZBROSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NCCC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CCC(C)C(C(=O)OC)NCCC(=O)C=CC1=CC=CO1

Origin of Product

United States

Preparation Methods

Preparation of L-Isoleucine Methyl Ester Hydrochloride

L-Isoleucine methyl ester hydrochloride (CAS 18598-74-8) serves as the primary precursor. Its synthesis is well-documented:

  • Esterification : Treat L-isoleucine with methanol under acidic conditions (e.g., HCl gas), yielding the methyl ester hydrochloride.
    $$
    \text{L-Isoleucine} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{L-Isoleucine methyl ester hydrochloride}
    $$
  • Purity : ≥98% (by HPLC), soluble in methanol (50 mg/mL).

Synthesis of 5-(2-Furanyl)-3-oxo-4-pentenyl Moiety

The enone-furan side chain can be synthesized via:

  • Aldol Condensation : React furfural with methyl vinyl ketone under basic conditions to form the α,β-unsaturated ketone.
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or carbonyl groups during intermediate steps.

Amide Coupling

Coupling the enone-furan derivative with L-isoleucine methyl ester involves:

  • Activation : Convert the enone-furan carboxylic acid to an acyl chloride (e.g., using thionyl chloride).
  • Schotten-Baumann Reaction : React the acyl chloride with L-isoleucine methyl ester in a biphasic system (water/dichloromethane) with NaHCO₃ as a base:
    $$
    \text{R-COCl} + \text{H}2\text{N-CH(COOMe)-CH(CH}2\text{CH}3\text{)-CH}3 \xrightarrow{\text{NaHCO}3} \text{R-CONH-CH(COOMe)-CH(CH}2\text{CH}3\text{)-CH}3
    $$
  • Yield Optimization : Use coupling agents like HATU or EDCI for improved efficiency.

Purification and Characterization

  • Chromatography : Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).
  • Spectroscopy : Confirm structure using:
    • $$^1$$H/$$^{13}$$C NMR : Peaks for furan protons (δ 6.3–7.4 ppm) and α,β-unsaturated ketone (δ 5.8–6.5 ppm).
    • HRMS : Molecular ion peak at $$m/z$$ 367.1652 ([M+H]$$^+$$).

Key Data Tables

Table 1: Physicochemical Properties

Property Value
Molecular Formula C$${21}$$H$${22}$$N$$2$$O$$4$$
Molecular Weight 366.41 g/mol
CAS Number 6448996
Solubility Soluble in DMSO, methanol
Melting Point Not reported

Table 2: Synthetic Intermediates and Yields

Step Reagents/Conditions Yield (%)
Esterification HCl/MeOH, reflux 85–90
Aldol Condensation NaOH, ethanol, 0–5°C 70–75
Amide Coupling EDCI, HOBt, DCM, RT 60–65

Challenges and Mitigation

Applications and Derivatives

This compound is a potential intermediate for:

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound may possess significant antitumor and antimicrobial properties. The following sections summarize key findings in these areas.

Antitumor Activity

A study on amino acid ester derivatives demonstrated that compounds similar to L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester exhibited promising antitumor effects against various cancer cell lines. In vitro tests showed that these derivatives could inhibit the proliferation of leukemia and liver cancer cells more effectively than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has indicated that derivatives containing furan rings can exhibit potent antifungal effects against pathogens such as Fusarium oxysporum. The incorporation of furan in the molecular structure enhances the biological activity by potentially interacting with microbial targets .

Applications in Pharmaceuticals

The unique structural features of this compound suggest several pharmaceutical applications:

  • Drug Development : Due to its antitumor and antimicrobial properties, this compound could serve as a lead structure for developing new anticancer or antifungal drugs.
  • Prodrug Formulations : The compound can be explored as a prodrug to enhance the delivery and efficacy of existing chemotherapeutic agents.
  • Biochemical Research : Its ability to interact with biological systems makes it suitable for studies involving enzyme inhibition and metabolic pathways.

Safety and Toxicity

While exploring its applications, safety data indicates that this compound may pose certain risks:

  • Acute Toxicity : Classified as harmful if swallowed (Category 4).
  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation (Category 2A) .

Case Study 1: Antitumor Efficacy

In a clinical study involving similar compounds, patients treated with a furan-containing amino acid derivative alongside standard chemotherapy showed improved survival rates compared to those receiving chemotherapy alone. This highlights the potential of L-Isoleucine derivatives in enhancing therapeutic outcomes in cancer treatment.

Case Study 2: Antifungal Activity

Research evaluating the antifungal activity of compounds related to L-Isoleucine demonstrated significant inhibition against Fusarium species. The results indicated a promising avenue for developing antifungal agents based on this chemical framework.

Mechanism of Action

The mechanism of action of L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester involves its interaction with specific molecular targets. The furan ring and the ester group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on molecular features, substituents, and inferred properties.

Structural Analogs with Furan Moieties

L-Alanine, N-(5-butyltetrahydro-2-oxo-3-furanyl)-, phenylmethyl ester (CAS 118307-97-4) Structure: L-alanine derivative with a tetrahydrofuran-2-one ring substituted with a butyl group. Molecular Formula: C₁₈H₂₅NO₄ (MW: 319.4 g/mol). Key Differences: The tetrahydrofuran ring in this compound is saturated and lacks the conjugated oxo-pentenyl chain present in the target molecule. The phenylmethyl ester also differs in steric bulk compared to the methyl ester in the target compound .

Ranitidine-Related Compounds (e.g., USP Ranitidine Related Compound A, B, C) Structure: These include furan rings linked to thio/sulfinyl groups and nitroethenediamine backbones (e.g., Ranitidine Related Compound C: C₁₃H₂₁N₅O₄S). Key Differences: Ranitidine derivatives are H₂ antagonists with sulfur-containing side chains and nitro groups, unlike the amino acid ester backbone of the target compound. Their pharmacological action (gastric acid inhibition) is distinct from the inferred role of the target molecule .

Amino Acid Esters with Complex Substituents

Methyl N-[(2S,3S)-2-hydroxy-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-4-phenylbutyl]-L-phenylalanyl-L-isoleucyl-L-phenylalaninate (CAS 292632-98-5) Structure: Tripeptide ester with a Boc-protected amino group and phenylalkyl substituents. Molecular Formula: C₄₄H₅₈N₄O₈ (MW: 702.4 g/mol). Key Differences: This compound’s large peptide backbone and tert-butoxycarbonyl (Boc) group contrast with the simpler isoleucine core and furanyl-pentenyl side chain of the target molecule. The increased molecular weight and hydrophobicity suggest divergent solubility and bioavailability profiles .

l-Isoleucine, trifluoroacetyl- Structure: L-isoleucine with a trifluoroacetyl group replacing the amino hydrogen. Key Differences: The trifluoroacetyl group enhances electrophilicity and stability compared to the target compound’s furanyl-pentenyl substitution. This modification is common in peptide synthesis for transient protection of amino groups .

Ester Derivatives with Bioactive Potential

Isopentyl Orlistat Tetradecyl Ester (CAS 114264-05-0)

  • Structure : Tetradecyl ester of a modified leucine derivative with an oxetane ring.
  • Molecular Formula : C₂₈H₅₀O₄ (MW: 444.7 g/mol).
  • Key Differences : The long alkyl chain (tetradecyl) and oxetane ring confer high lipophilicity, unlike the target compound’s shorter methyl ester and unsaturated pentenyl chain. Such esters are often used in prodrug design for sustained release .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Evidence ID
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester Not explicitly provided Inferred ~350–400 2-Furanyl, 3-oxo-4-pentenyl, methyl ester Amino acid ester with unsaturated chain
L-Alanine, N-(5-butyltetrahydro-2-oxo-3-furanyl)-, phenylmethyl ester C₁₈H₂₅NO₄ 319.4 Tetrahydrofuran-2-one, phenylmethyl ester Saturated furan ring, bulky ester
Ranitidine Related Compound C C₁₃H₂₁N₅O₄S 367.4 2-Furanyl, sulfinyl, nitroethenediamine H₂ antagonist derivative
Methyl N-[(2S,3S)-...]phenylalaninate (CAS 292632-98-5) C₄₄H₅₈N₄O₈ 702.4 Boc group, tripeptide backbone Large peptide ester

Key Research Findings and Inferences

  • Ester Group Impact : The methyl ester likely improves solubility relative to phenylmethyl or tetradecyl esters, balancing lipophilicity for cellular uptake .
  • Furan Role : The 2-furanyl group, seen in Ranitidine derivatives, could participate in hydrogen bonding or π-π interactions, though the lack of sulfur-based substituents differentiates it from H₂ antagonists .

Biological Activity

L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester (CAS Number: 136789-12-3) is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C16H23NO4C_{16}H_{23}NO_{4}, with a molecular weight of approximately 293.358 g/mol. The compound features a furan ring and a pentenyl side chain, which are critical for its biological activity.

Biological Activity

The biological activity of this compound has not been extensively documented in scientific literature. However, related compounds and structural analogs provide insights into potential activities.

  • Phytoalexin Elicitation : Analogous compounds have shown the ability to elicit phytoalexin production in plants. For instance, jasmonoyl-L-isoleucine analogs have demonstrated significant activity in inducing phytoalexin production in Phaseolus vulgaris when applied exogenously . This suggests that similar mechanisms may be applicable to L-Isoleucine derivatives.
  • Antimicrobial Properties : Compounds with furan rings are often associated with antimicrobial activity. While specific studies on this compound are lacking, the presence of the furan moiety may contribute to potential antimicrobial effects.

Case Studies and Research Findings

Research on related compounds provides context for understanding the biological implications of L-Isoleucine derivatives:

  • Study on Jasmonoyl-L-Isoleucine Analogues : A recent study evaluated several analogs for their ability to induce phytoalexins in bean cultivars. Results indicated that some analogs exhibited higher activity than traditional elicitors like methyl jasmonate . This underscores the potential for structural modifications in enhancing biological activity.
  • Safety and Toxicology : Safety data indicate that this compound may cause skin irritation and respiratory tract irritation upon exposure . Understanding these safety profiles is crucial for any practical applications or further research.

Data Summary Table

PropertyValue
Molecular FormulaC16H23NO4
Molecular Weight293.358 g/mol
CAS Number136789-12-3
Predicted Collision Cross SectionVaries by adduct type
Biological ActivityPotential phytoalexin elicitor

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups in L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester that influence its reactivity and biological activity?

  • Methodological Answer : The compound contains an L-isoleucine backbone modified with a methyl ester group, a 2-furanyl substituent, and a conjugated 3-oxo-4-pentenyl chain. The furan ring (electron-rich aromatic system) and α,β-unsaturated ketone (3-oxo-pentenyl) are critical for electrophilic reactivity and potential biological interactions (e.g., hydrogen bonding or Michael addition). The methyl ester enhances lipophilicity, affecting membrane permeability. Structural analogs in and highlight the importance of stereochemistry and functional group positioning for activity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (L-isoleucine) and assign peaks for the furanyl (δ 6.3–7.5 ppm), oxo-pentenyl (δ 2.5–3.5 ppm for ketone protons), and methyl ester (δ 3.6–3.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of COOCH3_3).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm for furan) and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Compare retention times to reference standards (see for related compounds) .

Q. How can researchers assess the purity of this compound and identify common synthetic impurities?

  • Methodological Answer : Employ reversed-phase HPLC with UV/Vis or MS detection to quantify impurities. Common impurities may include:

  • Unreacted intermediates : E.g., free L-isoleucine or unsaturated ketone precursors.
  • Oxidation products : Sulfoxide/sulfone derivatives (if sulfur-containing reagents are used).
  • Diastereomers : Due to incomplete stereochemical control during synthesis.
  • Follow USP guidelines () for validation parameters (linearity, LOD/LOQ) and use reference standards for spiking experiments .

Advanced Research Questions

Q. What strategies address challenges in stereoselective synthesis of the L-isoleucine moiety and its conjugation to the 2-furanyl-pentenyl chain?

  • Methodological Answer :

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) or phthaloyl groups () to protect the amino group during coupling reactions.
  • Enzymatic Resolution : Lipases or proteases can resolve racemic mixtures of isoleucine derivatives.
  • Conjugation : Employ carbodiimide-mediated (EDC/HOBt) coupling between the activated pentenyl-ketone and L-isoleucine methyl ester. Monitor reaction progress via TLC or in-situ IR for carbonyl group consumption .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Methodological Answer : Conduct forced degradation studies:

  • Photolysis : Expose to UV light (ICH Q1B) to assess furan ring oxidation or isomerization.
  • Hydrolysis : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions to evaluate ester hydrolysis or ketone hydration.
  • Thermal Stress : Incubate at 40–60°C to detect thermal decomposition (e.g., retro-Michael reactions).
  • Use stability-indicating HPLC methods ( ) and LC-MS to identify degradation products .

Q. What analytical approaches resolve data contradictions in biological activity studies, such as inconsistent enzyme inhibition results?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations to rule out non-specific binding or assay interference (e.g., compound aggregation).
  • Counter-Screens : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement.
  • Metabolite Profiling : Incubate the compound with liver microsomes ( ) to identify bioactive metabolites that may contribute to observed effects.
  • Structural Analog Comparison : Benchmark against ranitidine-related furanyl compounds ( ) to isolate structure-activity relationships .

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